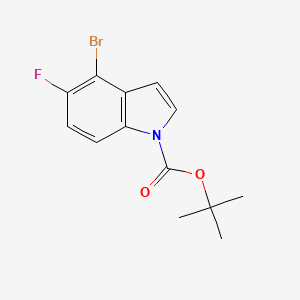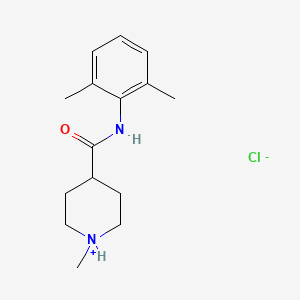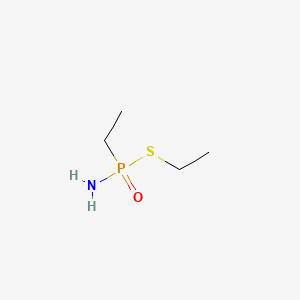![molecular formula C9H10N2O2 B13757268 1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
1-Ethyl-1H-benzo[d]imidazole-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-benzo[d]imidazole-4,7-diol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of hydroxyl groups at positions 4 and 7, along with an ethyl group at position 1, makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-benzo[d]imidazole-4,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-benzo[d]imidazole-4,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-1H-benzo[d]imidazole-4,7-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of functional materials, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1H-benzo[d]imidazole-4,7-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-benzo[d]imidazole: The parent compound without the ethyl and hydroxyl groups.
2-Substituted benzimidazoles: Compounds with various substituents at the 2-position.
4,7-Dihydroxy benzimidazoles: Compounds with hydroxyl groups at positions 4 and 7 but without the ethyl group.
Uniqueness: 1-Ethyl-1H-benzo[d]imidazole-4,7-diol is unique due to the presence of both ethyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-ethylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C9H10N2O2/c1-2-11-5-10-8-6(12)3-4-7(13)9(8)11/h3-5,12-13H,2H2,1H3 |
Clave InChI |
SBOCZEAYNWOAJY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C(C=CC(=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



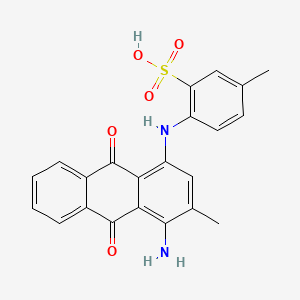
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
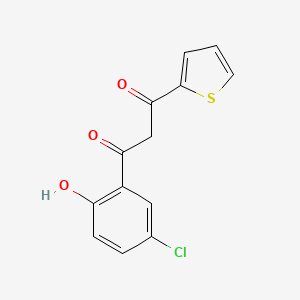

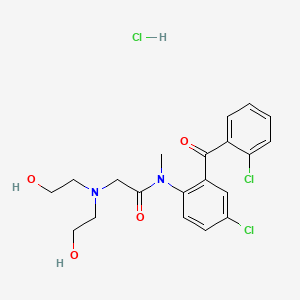
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
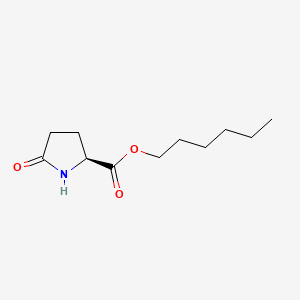

![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
